3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride

Lipophilicity Drug‑likeness Solubility

Securing heterocyclic building blocks with controlled lipophilicity for lead-like screening libraries is often hindered by inconsistent supply and purity. This compound addresses that: ≥95% purity, clogP ~1.3, TPSA ~51 Ų-passing all lead-like filters. The HCl salt provides ≥10-fold higher aqueous solubility than the free base, ensuring reliable biochemical assays at >50 μM without DMSO artifacts. Ideal for fragment-based screening and matched-pair SAR studies with regioisomeric analogs.

Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
CAS No. 1185170-55-1
Cat. No. B1531997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride
CAS1185170-55-1
Molecular FormulaC9H16ClN3O
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C2CCCN2.Cl
InChIInChI=1S/C9H15N3O.ClH/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;/h6-7,10H,3-5H2,1-2H3;1H
InChIKeyVAPREROSMQXAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole Hydrochloride (CAS 1185170‑55‑1): Sourcing & Differentiation Guide


3‑Isopropyl‑5‑pyrrolidin‑2‑yl‑1,2,4‑oxadiazole hydrochloride (CAS 1185170‑55‑1) is a heterocyclic building block that combines a 1,2,4‑oxadiazole core with a pyrrolidine ring and an isopropyl substituent [REFS‑1]. The free base (C₉H₁₅N₃O, MW 181.23) is available from commercial screening libraries such as ChemBridge, while the hydrochloride salt (MW 217.70) is stocked by multiple vendors at ≥95 % purity [REFS‑2][REFS‑3]. Its balanced lipophilicity (clogP ≈1.3) and limited hydrogen‑bond donor count (HBD = 2) distinguish it from phenyl‑, methyl‑, or regioisomeric analogs in early‑stage medicinal chemistry [REFS‑4].

Why 3‑Isopropyl‑5‑pyrrolidin‑2‑yl‑1,2,4‑oxadiazole HCl Cannot Be Treated as a “Drop‑In” Replacement


Even closely spaced oxadiazole‑pyrrolidine regioisomers and 3‑substituted analogs exhibit large differences in key molecular descriptors that govern solubility, permeability, and target‑binding conformation. For instance, the regioisomer 5‑isopropyl‑3‑(pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole positions the basic pyrrolidine nitrogen at the meta position of the oxadiazole, altering the vector of hydrogen‑bond interactions [REFS‑1]. Similarly, replacing the isopropyl group with a phenyl ring doubles the number of rotatable bonds and raises clogP by ~0.9 log units, profoundly affecting aqueous solubility and CYP450 promiscuity [REFS‑2]. These variations make the isopropyl‑pyrrolidine pairing a non‑interchangeable starting point for structure‑activity relationship (SAR) exploration and procurement specification [REFS‑3].

Head‑to‑Head Quantitative Differentiation: Evidence for Selecting 3‑Isopropyl‑5‑pyrrolidin‑2‑yl‑1,2,4‑oxadiazole HCl


Lipophilicity Control: ~0.9 log Unit Lower clogP vs. 3‑Phenyl Analog

The isopropyl substituent at the 3‑position of the 1,2,4‑oxadiazole core yields a computed logP (clogP) of approximately 1.3, which is substantially lower than the clogP of ~2.2 reported for the direct 3‑phenyl analog (3‑phenyl‑5‑pyrrolidin‑2‑yl‑1,2,4‑oxadiazole) [REFS‑1][REFS‑2]. In drug‑discovery programs, a logP shift of this magnitude often translates into improved kinetic solubility, reduced logD‑driven off‑target pharmacology, and a lower risk of CYP450 inhibition [REFS‑3].

Lipophilicity Drug‑likeness Solubility CYP450

Hydrogen‑Bond Donor Topology: Distinguishing Regioisomeric Pyrrolidine Attachment

In the target compound the pyrrolidine ring is attached at the 5‑position of the 1,2,4‑oxadiazole via its 2‑position carbon, placing the basic pyrrolidine NH directly adjacent to the heterocycle. In the regioisomer 5‑isopropyl‑3‑(pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole the pyrrolidine is linked through its 3‑position to the 3‑position of the oxadiazole, relocating the hydrogen‑bond donor (HBD) by ~2.5 Å relative to the isopropyl group [REFS‑1]. This spatial difference alters the pharmacophoric HBD‑acceptor distance, which has been shown in pyrrolidine‑oxadiazole anthelmintic series to shift IC₅₀ values by >10‑fold against Haemonchus contortus larvae [REFS‑2].

Regioisomer Hydrogen‑bond Conformational constraint Target engagement

Salt‑Form Advantage: HCl Salt Provides Pre‑Dissolved Handling vs. Free Base

The hydrochloride salt of 3‑isopropyl‑5‑pyrrolidin‑2‑yl‑1,2,4‑oxadiazole (MW 217.70) is the commercially prevalent form, while the free base (MW 181.23) is stocked by screening‑library suppliers [REFS‑1][REFS‑2]. The HCl salt typically exhibits aqueous solubility >10 mg mL⁻¹ in phosphate‑buffered saline (pH 7.4), whereas the free base, lacking a counterion, has a measured solubility of <1 mg mL⁻¹ under the same conditions [REFS‑3]. For in‑vitro pharmacology assays requiring DMSO stock solutions, the salt form enables reliable dissolution at 10 mM without precipitation upon aqueous dilution.

Salt form Solubility Bioassay preparation Hygroscopicity

Rotatable Bond Economy: Fewer Degrees of Freedom Relative to 3‑Phenyl Analog

The target compound possesses only 1 rotatable bond (the isopropyl C–C bond), whereas the 3‑phenyl analog contains 2 rotatable bonds (the phenyl‑oxadiazole linkage) [REFS‑1][REFS‑2]. In fragment‑based drug design, each additional rotatable bond imposes an entropic penalty of ~0.7 kcal mol⁻¹ upon binding and reduces ligand efficiency metrics such as LE and LLE [REFS‑3]. The isopropyl analog therefore offers a rigid, pre‑organized scaffold that maximizes binding enthalpy per heavy atom.

Rotatable bonds Conformational entropy Binding affinity Ligand efficiency

Topological Polar Surface Area: Optimal Window for Blood‑Brain Barrier Penetration

The target compound has a computed TPSA of approximately 50.9 Ų, which falls within the established CNS‑penetrant window (TPSA < 70 Ų) while avoiding the excessively low values (<30 Ų) that correlate with poor solubility and high metabolic clearance [REFS‑1]. In contrast, the piperidine‑ring analog (3‑isopropyl‑5‑(piperidin‑2‑yl)‑1,2,4‑oxadiazole) has a TPSA of only 38.0 Ų, which may compromise solubility and increase nonspecific protein binding [REFS‑2]. The pyrrolidine‑containing target thus strikes a compromise between passive permeability and pharmaceutical properties.

TPSA CNS penetration Blood‑brain barrier Permeability

Proven Scaffold Activity: Low Micromolar Anthelmintic Potency in Pyrrolidine‑Oxadiazole Series

Pyrrolidine‑oxadiazole hybrids have demonstrated potent inhibitory activity against Haemonchus contortus larval motility, with lead compounds 118a‑b achieving IC₅₀ = 0.78 μM against third‑stage larvae, and compound 118c showing IC₅₀ = 3.2 μM against fourth‑stage larvae [REFS‑1]. These potencies were obtained after systematic SAR optimization of the pyrrolidine‑oxadiazole core, validating the scaffold’s intrinsic activity [REFS‑2]. The 3‑isopropyl‑5‑pyrrolidin‑2‑yl substitution pattern, as present in the target compound, aligns with the substitution vectors identified as optimal in this chemotype [REFS‑3].

Anthelmintic Haemonchus contortus Phenotypic screening Larvae motility

Recommended Application Scenarios for 3‑Isopropyl‑5‑pyrrolidin‑2‑yl‑1,2,4‑oxadiazole HCl Based on Verified Evidence


Biomedical Screening Library Procurement for Lead‑Like Property Filters

With a clogP of ~1.3 and TPSA of ~51 Ų, this compound passes all commonly applied lead‑like filters (Rule of Three, Lead‑likeness criteria, CNS MPO score ≥4) [REFS‑1][REFS‑2]. Procurement teams assembling fragment or lead‑like screening collections should select the HCl salt of this isopropyl analog over the 3‑phenyl derivative (clogP ≈ 2.2) to maintain lower lipophilicity, as recommended by published developability guidelines [REFS‑3].

Negative Control for Anthelmintic Phenotypic Assays

The pyrrolidine‑oxadiazole chemotype has documented activity against H. contortus (IC₅₀ = 0.78 μM for optimized analogs) [REFS‑1]. The 3‑isopropyl‑5‑pyrrolidin‑2‑yl variant, with its near‑optimal substitution pattern, can serve as an inactive or weakly active comparator in anthelmintic screening cascades, provided that the user first confirms lack of activity in their specific assay [REFS‑2].

Regioisomeric Selectivity Probe in CNS‑Targeting Programs

The 5‑(pyrrolidin‑2‑yl) attachment places the basic amine in a distinct geometric relationship to the isopropyl group compared to the 3‑(pyrrolidin‑3‑yl) regioisomer [REFS‑1]. Medicinal chemists evaluating serine hydrolase, kinase, or GPCR targets can exploit this ~2.5 Å HBD shift to probe the spatial tolerance of the target binding site, using both regioisomers in a matched‑pair analysis [REFS‑2].

Solubility‑Sensitive Biochemical Assay Development

The hydrochloride salt provides ≥10‑fold higher aqueous solubility than the free base, making it the preferred form for biochemical assays that require >50 μM final compound concentration without DMSO exceedance [REFS‑1]. Assay development scientists should specify the HCl salt (CAS 1185170‑55‑1) in procurement requisitions and reject free‑base batches to avoid precipitation artifacts [REFS‑2].

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